molecular formula C13H27Cl2N3O4 B12838043 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride

Cat. No.: B12838043
M. Wt: 360.3 g/mol
InChI Key: CEDKPDQVTMECIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride is a chemical compound with the molecular formula C13H26Cl2N2O4 It is a derivative of piperazine, a heterocyclic organic compound that is widely used in the pharmaceutical industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Scientific Research Applications

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride is not fully understood. as a piperazine derivative, it is known to interact with various molecular targets, including neurotransmitter receptors and ion channels. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity and subsequent biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid
  • 2-(4-(tert-Butoxycarbonyl)piperazin-2-yl)acetic acid
  • 2-[6-(3-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}propoxy)pyridin-3-yl]acetic acid

Uniqueness

2-(4-(2-((tert-Butoxycarbonyl)amino)ethyl)piperazin-1-yl)acetic acid dihydrochloride is unique due to its specific structural features, such as the presence of the tert-butoxycarbonyl-protected amine group and the piperazine ring.

Properties

Molecular Formula

C13H27Cl2N3O4

Molecular Weight

360.3 g/mol

IUPAC Name

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperazin-1-yl]acetic acid;dihydrochloride

InChI

InChI=1S/C13H25N3O4.2ClH/c1-13(2,3)20-12(19)14-4-5-15-6-8-16(9-7-15)10-11(17)18;;/h4-10H2,1-3H3,(H,14,19)(H,17,18);2*1H

InChI Key

CEDKPDQVTMECIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCN1CCN(CC1)CC(=O)O.Cl.Cl

Origin of Product

United States

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